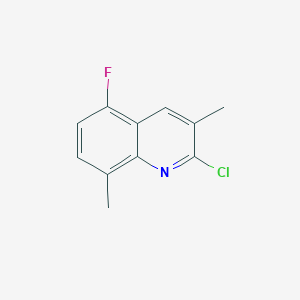

2-Chloro-5-fluoro-3,8-dimethylquinoline

Vue d'ensemble

Description

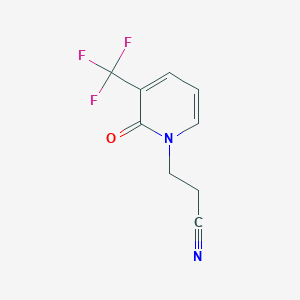

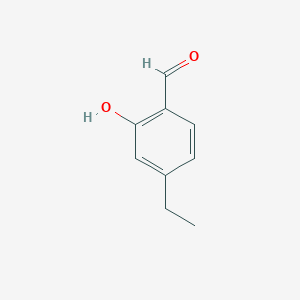

2-Chloro-5-fluoro-3,8-dimethylquinoline is a compound of interest in the field of organic chemistry due to its unique structure and potential applications in various fields including pharmaceuticals and materials science. This compound is part of the quinoline family, which are heterocyclic aromatic compounds known for their biological activities and utility in drug development.

Synthesis Analysis

Synthesis of related quinoline derivatives typically involves halogenation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of (5-Chloroquinolin-8-yl)-2-fluorobenzoate, a compound with a similar structure, was achieved through the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline, demonstrating the role of halogen atoms in directing the structure of quinoline derivatives (Moreno-Fuquen et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-chloro-5-fluoro-3,8-dimethylquinoline, is characterized by their planar aromatic systems and substituent effects which influence their electronic and steric properties. Studies on similar compounds have utilized spectroscopic techniques and crystallographic analysis to elucidate their structures, showing how halogen bonds and non-classical hydrogen bonds contribute to their supramolecular assembly (Moreno-Fuquen et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the presence of chloro and fluoro groups. These halogens can activate the quinoline ring towards further functionalization. The synthesis and reactions of fluorophosphoranes with quinoline derivatives highlight the reactivity of such compounds, leading to diverse derivatives with potential applications (Krebs et al., 1989).

Applications De Recherche Scientifique

Double Helix Formation in Quinoline Oligoamides : Oligoamides of 8-chloroquinoline have been synthesized and shown to assemble into double helical dimers, with potential implications in nanotechnology and materials science (Gan et al., 2010).

Antibacterial Synthesis Using Microwaves : Alumina-supported synthesis of antibacterial quinolines using microwaves has been explored, demonstrating a reduction in reaction time and improved yields. This method could impact the field of medicinal chemistry and drug development (Kidwai et al., 2000).

Calcium Channel Antagonist Activities : Compounds such as alkyl 2,6,6-(2,7,7)-trimethyl-4-(2-fluoro-3-chloro-5-trifluoromethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates have been synthesized and their calcium antagonistic activities investigated, which is significant for cardiovascular pharmacology (Bülbül et al., 2009).

Fluorination Using Microwaves : Studies on fluorination of 2-chloro-3-formylquinolines using microwave irradiation have shown significant reduction in reaction time and improved yields, suggesting potential applications in organic synthesis and pharmaceutical manufacturing (Kidwai et al., 1999).

Studies on Human Serum Albumin Interactions : Research on fluorodihydroquinazolin derivatives has provided insights into their interaction with human serum albumin, which is relevant for understanding drug-protein interactions and drug design (Wang et al., 2016).

Chemosensor for Cadmium : A chemosensor for cadmium using 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized, which is significant for environmental monitoring and analysis (Prodi et al., 2001).

Antioxidative or Prooxidative Effects : Studies on 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, have explored their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes, contributing to our understanding of their potential therapeutic applications (Liu et al., 2002).

Synthesis and Spectroscopy Studies : Research on the synthesis, spectroscopy, and computational studies of selected hydroxyquinolines and their analogues has provided valuable insights for the development of new materials and pharmaceutical compounds (Nycz et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-fluoro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c1-6-3-4-9(13)8-5-7(2)11(12)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZSLPPYDBJXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371439 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-3,8-dimethylquinoline | |

CAS RN |

175204-94-1 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

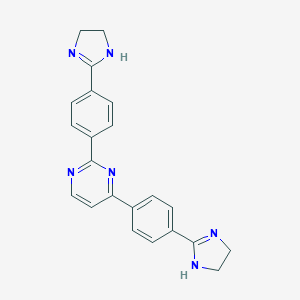

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)